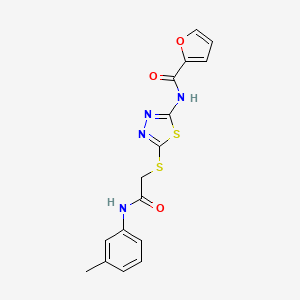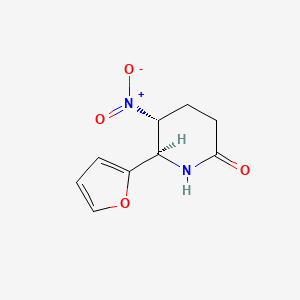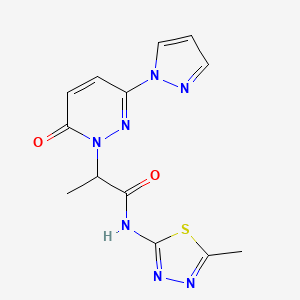![molecular formula C21H25N3O4S B2452062 Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate CAS No. 1009182-93-7](/img/structure/B2452062.png)
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as NMD Inhibitor or NMDI-14 . It’s a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound that inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Molecular Structure Analysis
The empirical formula of this compound is C21H25N3O4S and it has a molecular weight of 415.51 .Chemical Reactions Analysis
The compound has been shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . It acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .Physical And Chemical Properties Analysis
The compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate, as a compound, has been explored for its synthesis and chemical reactivity. It serves as a precursor in the synthesis of novel heterocyclic systems. For instance, its derivatives have been synthesized and characterized, revealing their potential for creating new compounds with varied biological activities. One of the key areas of interest is the compound's ability to undergo reactions that result in the formation of novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines, showcasing its versatility in heterocyclic chemistry (Moustafa & Elossaily, 2002)(Moustafa & Elossaily, 2002).
Antimicrobial Activity
The antimicrobial properties of compounds synthesized from ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate have been investigated. Research indicates that these compounds exhibit significant antimicrobial and antifungal activities, making them potential candidates for drug development in combating microbial infections (Moustafa & Elossaily, 2002)(Moustafa & Elossaily, 2002).
Corrosion Inhibition
Studies on the quinoxalines derived from this compound have also focused on their application as corrosion inhibitors. Quantum chemical calculations have shown that quinoxalines, including this compound, display properties conducive to inhibiting corrosion of metals in acidic environments. This highlights its potential utility in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs in industrial applications (Zarrouk et al., 2014)(Zarrouk et al., 2014).
Molecular Docking and Dynamics
The compound has also been a subject of study in molecular docking and dynamics, particularly in the investigation of its interaction with proteins such as the c-Jun N-terminal kinases (JNK1). Research involving the synthesis of derivatives from this compound and their structural characterization through NMR and X-ray diffraction has provided insights into their potential inhibitory activity against JNK1, suggesting applications in targeting molecular pathways involved in diseases (Abad et al., 2020)(Abad et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the Nonsense-Mediated mRNA Decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .
Mode of Action
This compound inhibits the NMD pathway in a dose-dependent manner . It is shown to dock reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation . This disruption leads to an increase in the stability of mRNA transcripts that contain premature termination codons .
Biochemical Pathways
By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts. This leads to an increase in the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells . The compound acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .
Result of Action
The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA can lead to an increase in the expression of p53 in certain cells . This can result in increased mRNA levels of p21, Bax, and PUMA, which are all involved in cell cycle regulation and apoptosis .
properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-13-9-14(21(27)28-6-2)20(29-13)24-18(25)10-17-19(26)23-16-8-12(4)11(3)7-15(16)22-17/h7-9,17,22H,5-6,10H2,1-4H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUGNLRCZZLCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)
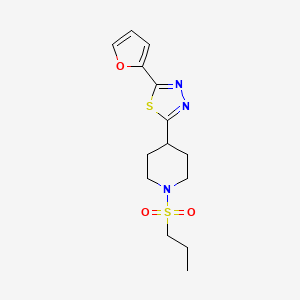
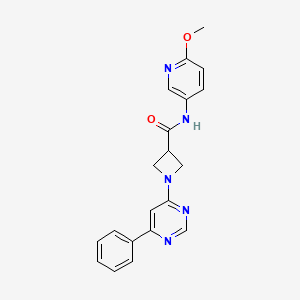
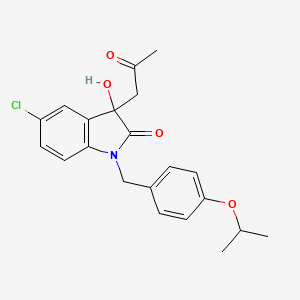
![N-{[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2451987.png)

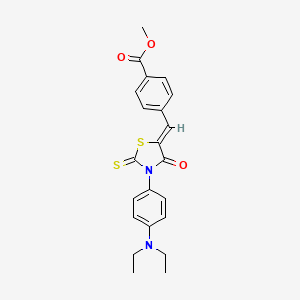


![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
